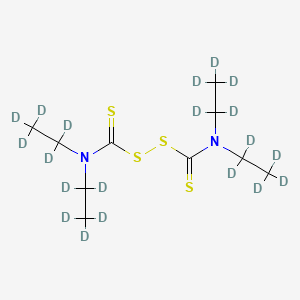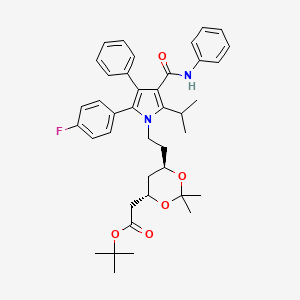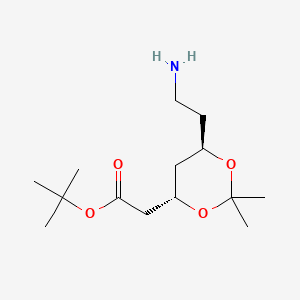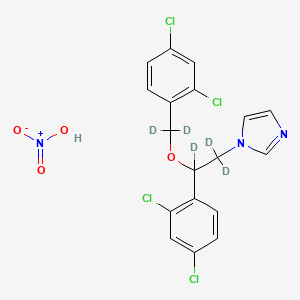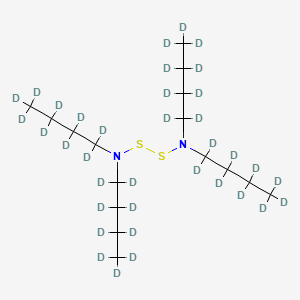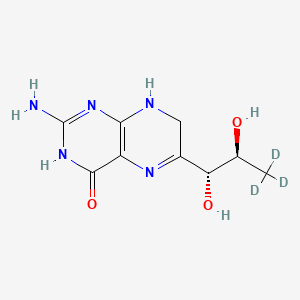
7,8-Dihydro-L-biopterin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-L-biopterin-d3 (7,8-DHB-d3) is a derivative of the naturally occurring compound biopterin, which is an essential cofactor for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. 7,8-DHB-d3 is a stable isotope of biopterin, and is used in scientific research to study the biochemical and physiological effects of biopterin.
Applications De Recherche Scientifique
7,8-Dihydro-L-biopterin-d3 is used in scientific research to study the biochemical and physiological effects of biopterin. It has been used to study the role of biopterin in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used to study the role of biopterin in the production of nitric oxide. In addition, 7,8-Dihydro-L-biopterin-d3 has been used to study the role of biopterin in the regulation of gene expression, and its potential therapeutic applications.
Mécanisme D'action
7,8-Dihydro-L-biopterin-d3 acts as a cofactor in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also acts as a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. BH4 is involved in the regulation of gene expression and its potential therapeutic applications.
Biochemical and Physiological Effects
7,8-Dihydro-L-biopterin-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the production of nitric oxide, which is involved in the regulation of gene expression. In addition, 7,8-Dihydro-L-biopterin-d3 has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-Dihydro-L-biopterin-d3 has several advantages for use in lab experiments. It is a stable isotope, which makes it suitable for use in long-term studies. It is also relatively easy to synthesize, which makes it cost-effective for use in research. However, there are some limitations to the use of 7,8-Dihydro-L-biopterin-d3 in lab experiments. It is not easily soluble in water, which can make it difficult to use in some experiments. In addition, the synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which can be time-consuming and labor-intensive.
Orientations Futures
There are several potential future directions for the use of 7,8-Dihydro-L-biopterin-d3 in scientific research. It could be used to study the role of biopterin in the regulation of gene expression and its potential therapeutic applications. It could also be used to study the effects of biopterin on the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the production of nitric oxide and its potential therapeutic applications. Finally, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the regulation of inflammatory and oxidative processes in the body.
Méthodes De Synthèse
7,8-Dihydro-L-biopterin-d3 is synthesized from the naturally occurring biopterin molecule. The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the conversion of biopterin to a diazonium salt, followed by a reaction with a diol to form the desired product. The synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which is catalyzed by a palladium-based catalyst. The first step involves the conversion of biopterin to a diazonium salt, which is then reacted with a diol to form the desired product. The second step involves the deprotection of the diol to form the desired 7,8-Dihydro-L-biopterin-d3.
Propriétés
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-OERXLRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-L-biopterin-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

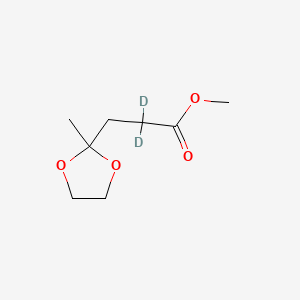

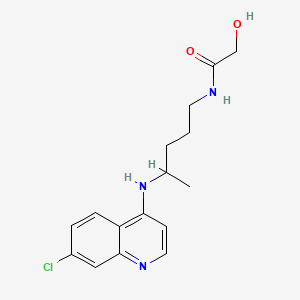

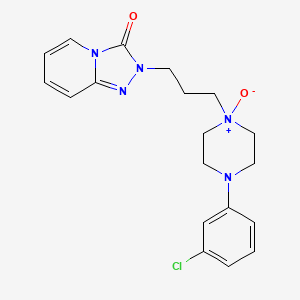
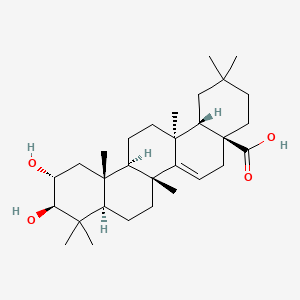
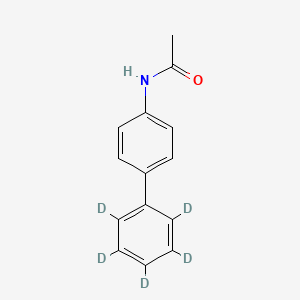
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
